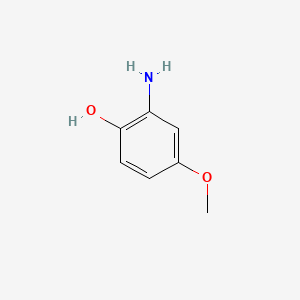

2-Amino-4-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADYTFWZPZZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362896 | |

| Record name | 2-amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-76-3 | |

| Record name | 2-Amino-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4-methoxyphenol" synthesis pathway from 4-methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and efficient laboratory-scale synthesis pathway for 2-Amino-4-methoxyphenol, starting from 4-methoxy-2-nitrophenol. The primary transformation discussed is the selective reduction of the nitro group to an amine via catalytic hydrogenation. This method is widely employed due to its high yield and relatively clean reaction profile.

Reaction Pathway: Catalytic Hydrogenation

The synthesis of this compound from 4-methoxy-2-nitrophenol is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A prevalent and effective method for this transformation is catalytic hydrogenation, utilizing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the hydrogen-hydrogen bond and the subsequent reduction of the nitro group. The reaction is typically carried out in an alcohol-based solvent, such as ethanol, at ambient temperature and pressure.

Physical and chemical properties of "2-Amino-4-methoxyphenol"

Introduction

2-Amino-4-methoxyphenol (CAS No: 20734-76-3) is a substituted aminophenol derivative that serves as a versatile intermediate in various chemical syntheses.[1] Also known by synonyms such as 4-Methoxy-2-aminophenol and 2-Hydroxy-5-methoxyaniline, this compound is structurally characterized by a benzene ring substituted with hydroxyl, amino, and methoxy groups.[2] Its unique arrangement of functional groups makes it a valuable precursor in the production of dyes, pharmaceuticals, and other specialty chemicals.[1] Notably, it is a key intermediate for creating analgesics and anti-inflammatory drugs and is used in the synthesis of potential ligands for estrogen receptors.[1][3] Furthermore, this compound has been identified as a volatile constituent in the aroma concentrate of Tieguanyin oolong teas.[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known and potential biological activities.

Physical and Chemical Properties

The physical and chemical identifiers for this compound are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 20734-76-3 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Hydroxy-5-methoxyaniline, 4-Methoxy-2-aminophenol | [2] |

| InChI | InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | [4] |

| InChIKey | TUADYTFWZPZZTP-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C=C1)O)N |[4] |

Quantitative physical data for this compound is presented in the following table. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White, beige, or brown crystalline powder/solid | [2][5] |

| Melting Point | 133-140 °C | [6] |

| Boiling Point | Data not available | [7] |

| Solubility | DMSO: 50 mg/mL (requires sonication) | [3] |

| Other Organic Solvents: The related compound 4-methoxyphenol is soluble in ethanol, methanol, acetone, ether, and benzene. | [8] | |

| Water: The related compound 4-methoxyphenol has limited water solubility. | [9] | |

| pKa | Experimental data not available in cited literature. | [4] |

| Storage Temperature | 2-8°C, protect from light. | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| Mass Spectrometry (GC-MS) | Major m/z peaks: 139 (M+), 124, 96 | [4] |

| Fourier-Transform Infrared (FT-IR) | Characteristic absorptions expected for O-H (alcohol, ~3200-3550 cm⁻¹), N-H (amine, ~3300-3500 cm⁻¹), C-O (ether, ~1200-1275 cm⁻¹), and aromatic C=C (~1450-1600 cm⁻¹) stretches. | [5][10] |

| ¹H NMR | Experimental peak data not available in cited literature. Expected signals would include aromatic protons, a methoxy singlet (~3.8 ppm), and exchangeable amine and hydroxyl protons. | [11] |

| ¹³C NMR | Experimental peak data not available in cited literature. Expected signals would include aromatic carbons and a methoxy carbon (~55-60 ppm). |[12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its nitro precursor, 4-methoxy-2-nitrophenol, through catalytic hydrogenation.

1. Materials and Reagents:

- 4-methoxy-2-nitrophenol

- Ethanol (or Methanol)

- 5% or 10% Palladium on Carbon (Pd/C) catalyst

- Hydrogen gas (H₂)

- Diatomaceous earth (Celite)

- Isopropyl alcohol (for recrystallization)

- Round bottom flask, filtration apparatus, rotary evaporator

2. Procedure:

- Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) within a round bottom flask.

- Carefully add the Pd/C catalyst (e.g., 550 mg of 5% Pd/C) to the suspension.

- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at atmospheric pressure.

- Stir the mixture vigorously at a controlled temperature of 20-30°C.

- Monitor the reaction progress until completion (e.g., overnight stirring or until hydrogen uptake ceases).

- Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.

- Concentrate the filtrate by removing the solvent via distillation under reduced pressure using a rotary evaporator.

- Recrystallize the resulting crude solid from a suitable solvent, such as isopropyl alcohol, to yield pure this compound.

3. Expected Yield: ~93-96%

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a representative method for the qualitative and quantitative analysis of this compound, particularly as a volatile component in a complex matrix like tea.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Place a known quantity of the sample (e.g., 2.5 g of ground tea) into a headspace vial.

- Add a known volume of an internal standard solution if quantitative analysis is required.

- Seal the vial and incubate at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

- Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

- Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

- Injection: Insert the SPME fiber into the GC inlet for thermal desorption at a high temperature (e.g., 250°C) in splitless mode.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 3 minutes.

- Ramp 1: Increase to 150°C at a rate of 5°C/min.

- Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 35-550.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

- Confirm the identification by matching the acquired mass spectrum against a reference library (e.g., NIST). The expected parent ion is m/z 139.[4]

- For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Chemical Reactions and Biological Activity

This compound is a valuable building block due to its multiple reactive sites. The primary aromatic amine can undergo diazotization followed by azo coupling to form azo dyes. It also reacts with carbonyl compounds to yield imines (Schiff bases), which are useful in coordination chemistry.

While comprehensive biological studies on this compound itself are limited, its role as a precursor and the activities of related compounds suggest several areas of interest for drug development:

-

Estrogen Receptor Ligands: The compound is explicitly used for the synthesis of substituted 2-heteroarylbenzazol-5-ol derivatives, which are investigated as potential ligands for estrogen receptors.[3] This indicates its utility in developing molecules that could modulate estrogenic pathways.

-

Antioxidant Properties: Like many phenolic compounds, it is valued for its antioxidant properties, which has led to its use in cosmetic formulations.[1] Studies on other methoxyphenols confirm their ability to act as antioxidants.[13][14]

-

Enzyme Inhibition (Related Compounds):

-

COX-2 Inhibition: A study on a series of 2-methoxyphenols demonstrated that many compounds in this class act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[15]

-

Antimicrobial Activity: Natural methoxyphenol compounds have shown antimicrobial activity against various foodborne pathogens and spoilage bacteria.[13][14]

-

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships of this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Logical relationships of this compound.

References

- 1. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound 20734-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 20734-76-3|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136) [hmdb.ca]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-4-methoxyphenol" structural formula and molecular weight

This document provides a detailed guide to the chemical and physical properties of 2-Amino-4-methoxyphenol, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Chemical Identity and Properties

This compound, also known as 2-Hydroxy-5-methoxyaniline, is an aromatic organic compound. It is recognized as a volatile constituent in the aroma of certain teas and serves as a synthetic intermediate for various chemical analogues.[1] The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₇H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 139.15 g/mol | [1][2][4][5][6] |

| IUPAC Name | This compound | [2][7] |

| CAS Number | 20734-76-3 | [2][3][4][5] |

| SMILES String | COc1ccc(O)c(N)c1 | [4][7] |

| InChI Key | TUADYTFWZPZZTP-UHFFFAOYSA-N | [2][3][4] |

| Physical Form | Solid, crystals or crystalline powder | [4][7] |

| Melting Point | 135-140 °C | [4][7] |

Structural Representation

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃). The relative positions of these functional groups are critical to the compound's chemical reactivity and physical properties. A diagram of the structural formula is provided below.

This technical guide is intended for informational purposes for a scientific audience. For experimental procedures, it is recommended to consult detailed protocols and safety data sheets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 2-アミノ-4-メトキシフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 20734-76-3|this compound|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Enigmatic Presence of 2-Amino-4-methoxyphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a phenolic compound that has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas, a type of oolong tea derived from the leaves of Camellia sinensis[1][2][3]. While its presence in this commercially significant plant species is established, a comprehensive understanding of its distribution across the plant kingdom, its biosynthetic origins, and its physiological functions remains largely unexplored. This technical guide synthesizes the currently available information on the natural occurrence of this compound in plants and provides hypothesized pathways and generalized experimental protocols to stimulate further research into this intriguing molecule. The limited direct research on this specific compound necessitates that some sections of this guide, particularly regarding its biosynthesis, are based on established principles of plant secondary metabolism.

Natural Occurrence of this compound

To date, the confirmed natural occurrence of this compound is limited to Camellia sinensis. The following table summarizes the known plant source.

| Plant Species | Plant Part | Method of Detection | Reference |

| Camellia sinensis (L.) Kuntze (Tieguanyin oolong tea) | Leaves (processed) | Aroma concentrate analysis | [1][2][3] |

Hypothetical Biosynthetic Pathway

The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of phenolic compounds and amino acids in plants, a plausible pathway can be proposed. The core structure suggests a derivation from the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants[4].

A possible biosynthetic route could originate from chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions involving amination and methoxylation, chorismate could be converted to this compound. Key enzymatic steps would likely include an aminase to introduce the amino group and a methyltransferase for the addition of the methoxy group. The precise order and nature of these reactions require experimental validation.

Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound.

Experimental Protocols: A Generalized Approach

Due to the absence of specific published protocols for the isolation and quantification of this compound from plant matrices, a generalized workflow is presented below. This protocol is based on standard methodologies for the analysis of phenolic compounds in plants and can be adapted and optimized for specific research needs.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of the target compound from the plant material while minimizing its degradation.

-

Grinding: Fresh or freeze-dried plant material should be ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A polar organic solvent is recommended for the extraction of phenolic compounds. A mixture of methanol or ethanol and water (e.g., 80:20 v/v) is a common choice. The extraction can be performed using techniques such as maceration, sonication, or accelerated solvent extraction (ASE).

-

Purification: The crude extract will contain a complex mixture of compounds. A preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge can be employed to remove non-polar compounds and enrich the phenolic fraction.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of specific phenolic compounds.

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of phenolic compounds. The mobile phase usually consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection:

-

UV Detection: this compound possesses a chromophore and can be detected by a UV detector. The optimal wavelength for detection would need to be determined by analyzing a pure standard.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer (LC-MS) is recommended. This allows for the unambiguous identification and quantification of the target compound based on its mass-to-charge ratio and fragmentation pattern.

-

The following diagram outlines a general experimental workflow for the analysis of this compound in plant samples.

Conclusion and Future Directions

The presence of this compound in Camellia sinensis opens up avenues for further investigation into its role in plant biology and its potential applications in various fields, including drug development. The current body of knowledge is, however, nascent. Future research should focus on:

-

Screening a wider range of plant species to determine the distribution of this compound in the plant kingdom.

-

Elucidating the definitive biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes and genes.

-

Developing and validating specific and sensitive analytical methods for its routine quantification in different plant matrices.

-

Investigating the physiological role of this compound in plants, including its potential involvement in defense mechanisms, signaling, or as a metabolic intermediate.

-

Exploring the pharmacological properties of this compound, given that many plant-derived phenolic compounds exhibit a wide range of biological activities.

This technical guide provides a foundational framework for researchers embarking on the study of this compound in plants. The hypothetical pathway and generalized protocols are intended to serve as a starting point for the design of experiments that will shed light on the many unanswered questions surrounding this compound.

References

Spectroscopic Analysis of 2-Amino-4-methoxyphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methoxyphenol, a key intermediate in the synthesis of various chemical compounds, including pyridine analogues.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 2-Hydroxy-5-methoxyaniline |

| CAS Number | 20734-76-3[3][4][5][6] |

| Molecular Formula | C₇H₉NO₂[4][5][6][7] |

| Molecular Weight | 139.15 g/mol [3][5] |

| Appearance | White to cream to brown crystals or crystalline powder[4] |

| Melting Point | 135-140 °C[4][5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Table 1: Predicted ¹H-NMR Spectral Data for this compound [3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | Multiplet (3H) |

| -OH (Phenol) | Variable, broad | Singlet (1H) |

| -NH₂ (Amine) | Variable, broad | Singlet (2H) |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (3H) |

Note: The chemical shifts for -OH and -NH₂ protons are variable due to hydrogen bonding and exchange with the solvent.[3]

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Phenol) | 145 - 155 |

| C-N (Amine) | 135 - 145 |

| C-OCH₃ | 110 - 120 |

| Aromatic C-H | 100 - 115 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values. For similar methoxyphenol compounds, the methoxy carbon appears around 55.5-55.8 ppm.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]

Table 3: Key IR Absorption Bands for this compound [3]

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (Phenol) | Stretching | 3300-3500 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic, -OCH₃) | Stretching | 2850-3000 |

| C=C (Aromatic) | Ring Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 139 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for labile protons.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.[8]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.[8]

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source of the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample can be injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.

-

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

The instrument is set to scan over a specific mass-to-charge (m/z) range.

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, with the molecular ion peak indicating the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 20734-76-3 | Benchchem [benchchem.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 20734-76-3 [matrix-fine-chemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Amino-4-methoxyphenol (CAS: 20734-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxyphenol, with the CAS number 20734-76-3, is an aromatic organic compound with emerging interest in various scientific fields. It is recognized as a volatile constituent in Tieguanyin teas and serves as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, including its role as a precursor for potential estrogen receptor ligands. Safety and handling information, along with analytical methodologies, are also detailed to provide a complete resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid, ranging in color from beige to dark brown.[3] It possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20734-76-3 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4][5] |

| Molecular Weight | 139.15 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-methoxy-2-aminophenol, 2-Hydroxy-5-methoxyaniline | [3][4] |

| Appearance | Beige to dark brown powder/solid | [3] |

| Melting Point | 135-140 °C | [5][6] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][5] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[7]

Experimental Protocol:

-

Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.

-

Catalyst Addition: Add 550 mg of 5% palladium on carbon (Pd/C) to the suspension.

-

Hydrogenation: Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure. Monitor the reaction progress until completion.

-

Catalyst Removal: Upon completion, remove the palladium catalyst by filtration.

-

Solvent Removal: Remove the ethanol solvent from the filtrate by distillation under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid from isopropyl alcohol to yield purified this compound. This protocol has been reported to achieve a yield of approximately 93%.[7]

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of aminophenols. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Spectral data for this compound is available in various chemical databases.

-

Mass Spectrometry (MS): GC-MS and LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, amino, and ether groups.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits antioxidant and antimicrobial properties, making it a compound of interest for further investigation in drug development.[7] Its presence in certain teas also points towards its potential role in food science.[1][2]

Antioxidant and Antimicrobial Activity

While direct and extensive studies on the antioxidant and antimicrobial effects of this compound are limited, the broader class of methoxyphenols is known for these activities.[7][8] For instance, related compounds have been shown to act as radical scavengers and inhibitors of bacterial growth.[8][9] Further research is warranted to fully characterize the antioxidant and antimicrobial spectrum and potency of this compound.

Potential as an Estrogen Receptor Ligand Precursor

A significant area of interest for this compound is its use as a synthetic intermediate for creating potential ligands for estrogen receptors (ERs).[10] Estrogen receptors, including ERα and ERβ, are critical mediators of hormonal signaling and are important targets in the treatment of various diseases, including breast cancer and osteoporosis.[11][12] The synthesis of novel 2-heteroarylbenzazol-5-ol derivatives from this compound highlights its potential as a scaffold for developing new selective estrogen receptor modulators (SERMs).[10]

Potential Signaling Pathway: Estrogen Receptor Signaling

Given its use as a precursor for potential estrogen receptor ligands, a plausible, though not yet directly demonstrated, mechanism of action for its derivatives involves the modulation of the estrogen receptor signaling pathway. Upon binding of a ligand, the estrogen receptor can translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) in the DNA, thereby regulating the transcription of target genes. This can lead to a variety of cellular responses, including cell proliferation, differentiation, and survival.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[13] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[13]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Conclusion

This compound is a compound with considerable potential, particularly as a building block in medicinal chemistry for the development of novel therapeutics targeting the estrogen receptor. Its inherent antioxidant and antimicrobial properties also suggest other avenues for investigation. This guide provides a foundational resource for researchers to understand its properties, synthesis, and potential biological relevance, thereby facilitating further exploration and application of this versatile molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 20734-76-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H33724.06 [thermofisher.com]

- 7. Buy this compound | 20734-76-3 [smolecule.com]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. 2-Amino-4,6-diarylpyridines as novel ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unveiling 2-Amino-4-methoxyphenol: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol, a significant aromatic compound, has carved a niche for itself as a versatile intermediate in the synthesis of a wide array of commercially important products, ranging from vibrant dyes to potent pharmaceuticals. Its unique molecular architecture, featuring both an amine and a hydroxyl functional group on a methoxy-substituted benzene ring, imparts a rich chemical reactivity that has been harnessed by chemists for over a century. This technical guide provides an in-depth exploration of the discovery, historical and modern synthesis, and diverse applications of this compound, presenting key data in a structured format to facilitate research and development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the burgeoning field of synthetic organic chemistry in the latter half of the 19th century and the explosive growth of the synthetic dye industry. While a singular "discovery" of this specific molecule is not prominently documented, its emergence is a logical consequence of the systematic investigation into aminophenols and their derivatives during this era. The term "aminophenol" itself first appeared in scientific literature around 1896.

Early research into the reduction of nitrophenols to their corresponding aminophenols laid the foundational groundwork for the synthesis of compounds like this compound. The primary and historically significant method for its preparation is the reduction of its nitro precursor, 4-methoxy-2-nitrophenol. This transformation was a key reaction in the arsenal of chemists developing novel dye intermediates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and product formulation.

| Property | Value | References |

| CAS Number | 20734-76-3 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Appearance | White to off-white or tan crystalline powder | |

| Melting Point | 135-140 °C | [2] |

| Synonyms | 2-Hydroxy-5-methoxyaniline | [2][3] |

Synthesis of this compound: From Historical Practices to Modern Protocols

The synthesis of this compound has evolved from early, often harsh, reduction methods to more efficient and selective catalytic processes. The core transformation, however, has remained the reduction of 4-methoxy-2-nitrophenol.

Historical Synthesis: Reduction with Iron in Acidic Medium

An early and common method for the reduction of nitroarenes was the use of a metal, typically iron filings, in the presence of an acid, such as hydrochloric acid or acetic acid. This method, while effective, often required strenuous workup procedures to remove the resulting iron sludge.

Experimental Protocol: Reduction of 4-methoxy-2-nitrophenol with Iron and Hydrochloric Acid (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 4-methoxy-2-nitrophenol (1 equivalent) in a mixture of water and ethanol is prepared.

-

Addition of Iron: Fine iron powder (excess, e.g., 3-5 equivalents) is added to the suspension.

-

Initiation of Reaction: A small amount of concentrated hydrochloric acid is added to initiate the reaction. The mixture is then heated to reflux.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the yellow color of the nitrophenol.

-

Workup: Upon completion, the hot reaction mixture is made basic with sodium carbonate to precipitate iron hydroxides. The mixture is then filtered through a bed of celite to remove the iron sludge.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol/water.

Modern Synthesis: Catalytic Hydrogenation

The advent of catalytic hydrogenation provided a cleaner and more efficient route to this compound. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 4-methoxy-2-nitrophenol

-

Reaction Setup: A solution of 4-methoxy-2-nitrophenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Applications of this compound

The utility of this compound stems from its ability to serve as a building block for more complex molecules.

-

Dye Industry: As a dye intermediate, it is used in the synthesis of a variety of azo dyes and other colorants. The amino group can be diazotized and coupled with other aromatic compounds to create a wide spectrum of colors.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for a range of biological activities.

-

Cosmetics: this compound is a key component in certain hair dye formulations, contributing to the final color and its stability.

-

Research and Development: In a laboratory setting, it is a valuable starting material for the synthesis of heterocyclic compounds and other novel organic molecules. For instance, it has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas.[4][5]

Conclusion

From its origins in the foundational era of synthetic organic chemistry to its current role as a key industrial intermediate, this compound continues to be a compound of significant interest. The evolution of its synthesis from classical reduction methods to modern catalytic hydrogenation highlights the progress in chemical manufacturing. Its diverse applications in the dye, pharmaceutical, and cosmetic industries underscore its versatility and enduring importance. This guide provides a comprehensive overview for researchers and professionals, serving as a valuable resource for future innovation and development.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Amino-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling in drug development and materials science. This technical guide provides a summary of the available physical data for this compound, comparative thermochemical data of structurally related compounds, and detailed experimental protocols for the determination of its thermochemical properties. Due to a lack of experimentally determined thermochemical data for this compound in the current literature, this guide emphasizes the methodologies for its determination and provides data for analogous compounds to serve as a valuable reference for researchers.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [2][3][4][5] |

| Molecular Weight | 139.15 g/mol | [2][4][5] |

| Melting Point | 133-143 °C | [2][3][4][6] |

| Appearance | White to cream to brown crystals or crystalline powder | [3][4] |

| CAS Number | 20734-76-3 | [2][3][4][5] |

Comparative Thermochemical Data of Related Compounds

To provide a frame of reference for the expected thermochemical behavior of this compound, the following table summarizes the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) for methoxyphenol and aminophenol isomers. These values are critical for understanding the influence of the amino and methoxy functional groups on the thermodynamic stability of the phenol ring.

| Compound | ΔfH°m(g) (kJ·mol⁻¹) |

| Methoxyphenol Isomers | |

| 2-Methoxyphenol | -246.1 ± 1.9 |

| 3-Methoxyphenol | -240.4 ± 2.1 |

| 4-Methoxyphenol | -229.7 ± 1.8 |

| Aminophenol Isomers | |

| 2-Aminophenol | -99.3 ± 1.3 |

| 3-Aminophenol | -103.2 ± 1.2 |

| 4-Aminophenol | -194.1 |

Data for methoxyphenol isomers sourced from Matos et al. (2003)[7][8][9]. Data for aminophenol isomers sourced from the NIST WebBook[10][11][12] and Sabbah & Gouali (1996).

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on well-established calorimetric techniques. The following are detailed methodologies for key experiments.

Static Bomb Combustion Calorimetry

This method is used to determine the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) can be derived.

Methodology:

-

Sample Preparation: A pellet of the crystalline this compound (typically 0.5-1.0 g) is accurately weighed.

-

Calorimeter Setup: The pellet is placed in a crucible within a static bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with oxygen (typically to 3.04 MPa).

-

Combustion: The bomb is placed in a calorimeter jacket containing a known mass of water. The sample is ignited, and the temperature change of the water in the jacket is recorded with high precision.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmospheric nitrogen.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of combustion is used to calculate the standard molar enthalpy of formation using Hess's law.[13]

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point, enthalpy of fusion (ΔfusH), and heat capacity (Cp).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a hermetically sealed aluminum pan.[14]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[14]

-

Temperature Program: The sample is subjected to a controlled temperature program, typically a heating/cooling/heating cycle, to erase the thermal history of the sample.[14] Data is collected during a final heating ramp at a constant rate (e.g., 10 °C/min).[15]

-

Data Analysis:

-

Melting Point: Determined as the onset temperature of the melting endotherm on the DSC thermogram.[14]

-

Enthalpy of Fusion: Calculated by integrating the area of the melting peak.[14]

-

Heat Capacity: Determined by measuring the difference in heat flow between the sample and a reference standard (e.g., sapphire) over a range of temperatures.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties of a solid organic compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 95 20734-76-3 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 20734-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenol, 4-amino- [webbook.nist.gov]

- 11. Phenol, 4-amino- [webbook.nist.gov]

- 12. Phenol, 4-amino- [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Amino-4-methoxyphenol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and expected structural characteristics pertaining to the crystal structure analysis of 2-Amino-4-methoxyphenol. While a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases, this document leverages data from closely related analogs to infer its likely solid-state conformation and packing. The principles and experimental protocols detailed herein are fundamental to the structural elucidation of such organic molecules, which is a cornerstone of modern drug design and materials science.

Introduction: The Significance of Crystal Structure

The precise three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, dictates many of its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as different polymorphic forms of the same compound can exhibit varied therapeutic efficacy and safety profiles. This compound, a substituted aminophenol, serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. Its structural analysis provides insights into intermolecular interactions, which are crucial for designing novel materials and understanding biological activity.

Experimental Protocol: Single-Crystal X-ray Diffraction

The gold standard for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The following outlines a typical experimental protocol.

2.1. Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. For a substance like this compound, which is a solid at room temperature, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

2.2. Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage. The diffractometer rotates the crystal while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected at different crystal orientations.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The integrated intensities of the diffraction spots are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a systematic workflow, from sample preparation to the final structural analysis.

Structural Analysis and Expected Data

In the absence of a determined crystal structure for this compound, we can infer its likely structural features by examining related compounds. The key functional groups—the aromatic ring, the hydroxyl group, the amino group, and the methoxy group—will govern the intermolecular interactions and the overall crystal packing.

4.1. Expected Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors.

In addition to strong O-H···N and N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions may also contribute to the stability of the crystal lattice. The methoxy group can influence the packing by participating in these weaker interactions and by its steric bulk. Furthermore, π-π stacking between the aromatic rings of adjacent molecules is a common feature in the crystal structures of such compounds.

4.2. Comparative Crystallographic Data

To provide a quantitative perspective, the following table summarizes crystallographic data for related aminophenol and methoxyphenol derivatives. This data can serve as a benchmark for what might be expected for this compound.

| Parameter | 2-Aminophenol | 4-Methoxyphenol | 3,4-Dimethoxyphenol[1] |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pca2₁ | P2₁/c | P2₁/n |

| a (Å) | 8.63 | 11.75 | 10.38 |

| b (Å) | 14.93 | 4.60 | 11.21 |

| c (Å) | 4.88 | 12.44 | 14.23 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 102.3 | 109.5 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 628.3 | 657.4 | 1559.8 |

| Z | 4 | 4 | 8 |

| Density (calc) (g/cm³) | 1.32 | 1.25 | 1.31 |

Note: Data for 2-Aminophenol and 4-Methoxyphenol is sourced from typical crystallographic data for these well-known compounds.

4.3. Expected Bond Lengths and Angles

The intramolecular geometry of this compound is expected to be consistent with standard values for substituted benzene rings. The C-C bond lengths within the aromatic ring will be approximately 1.39 Å. The C-O, C-N, and C-C(methoxy) bond lengths will also fall within their expected ranges. The planarity of the molecule and the torsion angles involving the substituents will be influenced by the crystal packing forces and any intramolecular hydrogen bonding.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-C (aromatic) | ~ 1.39 | C-C-C (aromatic) | ~ 120 |

| C-O (phenol) | ~ 1.36 | C-C-O | ~ 120 |

| C-N | ~ 1.40 | C-C-N | ~ 120 |

| C-O (methoxy) | ~ 1.37 | C-O-C | ~ 118 |

| O-H | ~ 0.96 | ||

| N-H | ~ 1.01 |

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, a comprehensive analysis of its functional groups and comparison with related structures allows for a robust prediction of its solid-state behavior. The methodologies outlined in this guide provide a clear pathway for its structural elucidation. A definitive crystal structure analysis would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the rational design of new molecules and materials based on this versatile scaffold.

References

Methodological & Application

Application of "2-Amino-4-methoxyphenol" in Hair Dye Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is an aromatic amine that serves as a crucial component in oxidative hair dye formulations.[1] It primarily functions as a "coupler" or "secondary intermediate." When combined with a "primary intermediate" (e.g., p-phenylenediamine, p-aminophenol) in the presence of an oxidizing agent like hydrogen peroxide, it participates in a series of chemical reactions within the hair shaft. These reactions form larger, complex colorant molecules that are trapped within the hair's cortex, resulting in a permanent color change.[2][3] The unique molecular structure of this compound allows it to be a versatile ingredient for creating a range of hair color shades. Additionally, its inherent antioxidant properties may contribute to enhancing color stability within formulations.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in hair dye formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonym | 2-Hydroxy-5-methoxyaniline | [5] |

| CAS Number | 20734-76-3 | [5] |

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molecular Weight | 139.15 g/mol | [5] |

| Appearance | White to cream to brown crystalline powder | [5] |

| Melting Point | 135-140 °C | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |

| Storage Conditions | Store at 2-8°C, protected from light | [5][6] |

Role in Oxidative Hair Dyeing

In permanent hair dyeing, this compound acts as a coupler. The dyeing process is initiated by mixing the dye formulation, which contains the precursors and an alkalizing agent, with a developer containing hydrogen peroxide. The alkalizing agent, typically ammonia or monoethanolamine, raises the pH, causing the hair cuticle to swell and allowing the small precursor molecules to penetrate into the cortex. Inside the cortex, the hydrogen peroxide oxidizes the primary intermediates, which then react with couplers like this compound to form the final, large color molecules.

Below is a diagram illustrating the logical workflow of the oxidative hair dyeing process.

References

- 1. Evaluating the Effectiveness of Color Retention Hair Care Products Via Spectral Analysis | HunterLab [hunterlab.com]

- 2. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]

- 3. agilent.com [agilent.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-アミノ-4-メトキシフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyridine Analogues from 2-Amino-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds, including pyridine analogues. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse reactivity and the construction of complex molecular architectures. Pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides an overview of the potential synthetic pathways and detailed protocols for the utilization of this compound in the synthesis of pyridine analogues. While direct, well-documented, one-pot syntheses starting from this compound to simple pyridine analogues are not extensively reported in readily available literature, established methodologies for pyridine synthesis can be adapted for this precursor. The following sections will detail theoretical reaction pathways and provide generalized protocols based on established pyridine syntheses that are applicable to substituted aminophenols.

Synthetic Strategies

The synthesis of pyridine analogues from this compound can be envisioned through several classical and modern synthetic methodologies. The key is the formation of the pyridine ring by reacting the aminophenol with a suitable carbon source that provides the remaining atoms for the heterocyclic core.

A plausible and widely applicable approach involves the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents. This strategy is a cornerstone of pyridine synthesis, often referred to as the Hantzsch pyridine synthesis and its variations. The general transformation is depicted below:

Caption: General reaction of this compound with a 1,3-dicarbonyl compound.

Other potential strategies include multicomponent reactions and named reactions like the Kröhnke or Bohlmann-Rahtz pyridine syntheses, although these would require initial modification of the this compound to fit the specific reaction requirements.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of pyridine analogues from this compound. Researchers should note that optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) will be necessary for specific substrates.

Protocol 1: Synthesis of a Substituted Hydroxy-Methoxypyridine via Condensation with a 1,3-Dicarbonyl Compound

This protocol outlines a general procedure for the cyclocondensation reaction between this compound and a generic 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Catalyst (e.g., piperidine, acetic acid, or a Lewis acid)

-

Solvent (e.g., ethanol, methanol, or toluene)

-

Standard laboratory glassware and heating apparatus

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the 1,3-dicarbonyl compound (1.0-1.2 equivalents) to the solution.

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine or acetic acid).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the desired pyridine analogue.

Expected Outcome: This reaction is expected to yield a substituted pyridine with a hydroxyl and a methoxy group on the pyridine ring, derived from the precursor. The specific substitution pattern will depend on the 1,3-dicarbonyl compound used.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a pyridine analogue from this compound and acetylacetone, based on typical yields for similar reactions.

| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetylacetone | Piperidine | Ethanol | Reflux | 6 | 65 |

| 2 | Acetylacetone | Acetic Acid | Toluene | Reflux | 8 | 58 |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of pyridine analogues from this compound is illustrated below.

Caption: A generalized experimental workflow for pyridine analogue synthesis.

Signaling Pathway (Hypothetical)

While this compound itself is a precursor, the resulting pyridine analogues could potentially interact with various biological signaling pathways, a common feature of nitrogen-containing heterocycles in drug discovery. A hypothetical interaction is diagrammed below.

Caption: Hypothetical interaction of a pyridine analogue with a cellular signaling pathway.

Conclusion

This compound serves as a promising starting material for the synthesis of novel pyridine analogues. The protocols and strategies outlined in this document provide a foundational framework for researchers to explore this area of synthetic chemistry. Further investigation and optimization are encouraged to develop efficient and high-yielding synthetic routes to new pyridine-based compounds with potential applications in drug discovery and materials science. The adaptability of classical pyridine syntheses to this precursor opens up a wide range of possibilities for creating diverse molecular libraries.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-methoxyphenol. The described protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring reproducible and accurate results suitable for research, quality control, and drug development applications. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and dyes.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality and for various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (0.05 M, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 15:85 (v/v). Degas the mobile phase before use.

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve an expected concentration within the calibration range.

-

Sonication may be used to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Method Validation Data

The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 20 | 305.1 |

| 50 | 759.3 |

Correlation Coefficient (r²): 0.9998

Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 10 | 1.2 | 1.8 |

| 20 | 0.9 | 1.5 |

| 40 | 0.7 | 1.1 |

Accuracy (Spike and Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| Low | 5 | 4.95 | 99.0 |

| Medium | 15 | 15.21 | 101.4 |

| High | 30 | 29.85 | 99.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control and quantitative analysis in various research and development settings. The clear separation and stable baseline allow for reliable quantification of the analyte.

References

Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective detection and quantification of 2-Amino-4-methoxyphenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization procedure.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and dyes. Its detection and quantification are crucial for process monitoring, quality control of final products, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive platform for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature of the amino and hydroxyl functional groups, direct GC-MS analysis of this compound can result in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a derivatization step is employed to increase the volatility and thermal stability of the analyte. This protocol details a robust method involving silylation derivatization followed by GC-MS analysis.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound. Optimization and validation are essential when applying this method to specific sample matrices.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

Sodium sulfate, anhydrous

-

Deionized water

-

Sample-specific extraction solvents (e.g., dichloromethane, methyl tert-butyl ether)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aqueous Samples: To 5 mL of the aqueous sample, add a suitable internal standard. Adjust the pH to approximately 8-9 with a suitable buffer or base to ensure this compound is in its free base form.

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the organic layer to a clean glass tube. Repeat the extraction process twice more, combining the organic extracts.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate or pyridine prior to derivatization.